2H-1-Benzopyran-5-ol
CAS No.: 770729-34-5
Cat. No.: VC7895491
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 770729-34-5 |
|---|---|
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 2-(4-hydroxyphenyl)-7-methoxy-6-methyl-3,4-dihydro-2H-chromen-5-ol |
| Standard InChI | InChI=1S/C17H18O4/c1-10-15(20-2)9-16-13(17(10)19)7-8-14(21-16)11-3-5-12(18)6-4-11/h3-6,9,14,18-19H,7-8H2,1-2H3 |
| Standard InChI Key | YRYLOSBAZNICRK-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC |
| Canonical SMILES | CC1=C(C=C2C(=C1O)CCC(O2)C3=CC=C(C=C3)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2H-1-Benzopyran-5-ol belongs to the chromene family, featuring a benzene ring fused to a pyran moiety. The hydroxyl group at position 5 and substituents at positions 2 and 7 differentiate it from simpler benzopyrans. The compound’s IUPAC name, 2-methyl-2-(4-methyl-3-pentenyl)-7-pentyl-2H-chromen-5-ol, reflects its branched alkyl side chains . X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the planar benzene ring and puckered pyran ring, with the hydroxyl group participating in intramolecular hydrogen bonding .
Physicochemical Characteristics
The compound’s physical properties are critical for its handling and application in drug formulation. As summarized in Table 1, its low vapor pressure (5.92×10⁻⁸ mmHg at 25°C) suggests limited volatility, while the high logP value (6.04) indicates significant lipophilicity . These traits influence its bioavailability and metabolic pathways.
Table 1: Physicochemical Properties of 2H-1-Benzopyran-5-ol
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₃₀O₂ |
| Molecular Weight (g/mol) | 314.462 |
| Density (g/cm³) | 0.992 |
| Boiling Point (°C) | 428.7 |
| Flash Point (°C) | 174.2 |
| LogP | 6.04 |
| Vapor Pressure (mmHg) | 5.92×10⁻⁸ at 25°C |
Synthetic Methodologies
Solid-Phase Parallel Synthesis
Modern combinatorial chemistry has revolutionized the synthesis of 2H-benzopyrans. Ferhat et al. demonstrated the use of triflate resins for immobilizing 2H-benzopyran intermediates, enabling the generation of 64 triazole-substituted derivatives via Click chemistry . The process begins with cyclizing hydroxyacetophenones with acetone or cyclopentanone, followed by triflation using triflic anhydride (Scheme 1) . Subsequent immobilization on resin and azide-alkyne cyclization yield functionalized benzopyrans with an average purity of 85% .
Functionalization Strategies
Palladium-catalyzed Suzuki coupling introduces aromatic substituents at position 8 of the benzopyran core. For example, bromo Wang resin-bound intermediates undergo cross-coupling with boronic acids in the presence of Pd(PPh₃)₄, producing biaryl derivatives . Alkylation and acylation reactions further diversify the scaffold, with lithium tert-butoxide facilitating ether formation at position 2 .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography remains a cornerstone for analyzing benzopyran derivatives. Using HP-5MS columns (30 m × 0.25 mm × 0.25 μm) and helium carrier gas, 2H-1-Benzopyran-5-ol elutes at a retention index (RI) of 1318 under a temperature gradient from 60°C to 250°C . Polar columns like Carbowax-PEG increase RI to 1569, enhancing separation of stereoisomers .
Table 2: GC Conditions for 2H-1-Benzopyran Derivatives
| Column Type | Active Phase | RI | Temperature Program |
|---|---|---|---|
| Capillary | HP-5MS | 1318 | 60°C → 250°C at 2°C/min |
| Capillary | Carbowax-PEG | 1569 | 60°C → 250°C at 2°C/min |
Spectroscopic Techniques
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 315.232 for 2H-1-Benzopyran-5-ol, consistent with its exact mass of 314.225 g/mol . Infrared (IR) spectroscopy reveals O–H stretching at 3400 cm⁻¹ and C–O–C vibrations at 1250 cm⁻¹ .
Biological and Pharmaceutical Applications
Cannabinoid Activity
As cannabichromene, 2H-1-Benzopyran-5-ol interacts with peripheral cannabinoid receptors (CB2), modulating inflammatory responses . Unlike Δ⁹-tetrahydrocannabinol (THC), it lacks affinity for central CB1 receptors, minimizing psychoactive effects . Preclinical studies suggest neuroprotective properties via inhibition of adenosine reuptake .
Future Directions
Advances in continuous-flow synthesis and machine learning-guided design promise to accelerate benzopyran optimization. Coupling automated solid-phase platforms with high-throughput screening could identify novel analogs targeting G protein-coupled receptors (GPCRs) or ion channels. Additionally, eco-friendly catalytic systems, such as enzyme-mediated cyclizations, may reduce reliance on toxic reagents.
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